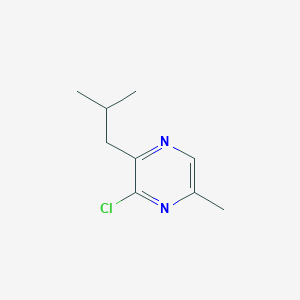![molecular formula C12H18O2 B14307014 Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate CAS No. 110110-53-7](/img/structure/B14307014.png)
Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate, also known as methyl perillate, is an organic compound with the molecular formula C11H16O2. It is a derivative of cyclohexene and is characterized by the presence of a methyl ester group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate can be synthesized through several methods. One common synthetic route involves the esterification of perillaldehyde with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the aldehyde to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate involves its interaction with various molecular targets. The compound can modulate enzyme activity and interact with cellular receptors, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as antimicrobial activity and anti-inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: Similar in structure but differs in the position of the ester group.
2-Cyclohexen-1-one, 2-methyl-: Another related compound with a similar cyclohexene backbone.
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate: A stereoisomer with different functional groups.
Uniqueness
Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate is unique due to its specific ester group positioning and its potential applications in various fields. Its distinct chemical properties make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
110110-53-7 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
methyl 2-(2-prop-1-en-2-ylcyclohexylidene)acetate |
InChI |
InChI=1S/C12H18O2/c1-9(2)11-7-5-4-6-10(11)8-12(13)14-3/h8,11H,1,4-7H2,2-3H3 |
Clave InChI |
RPLOOQNGLQOLPF-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1CCCCC1=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


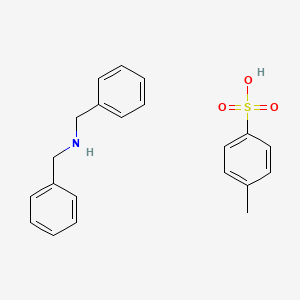
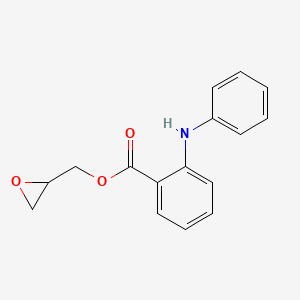
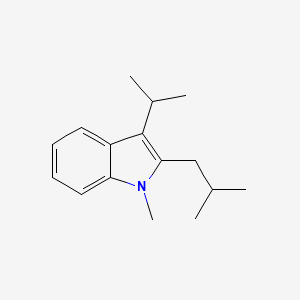

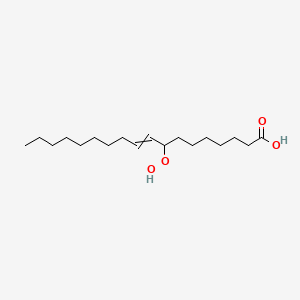
![1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14306978.png)

![8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14306988.png)
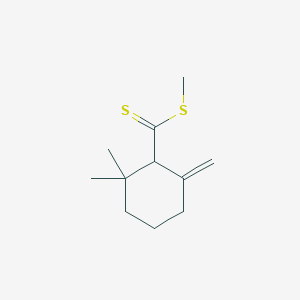
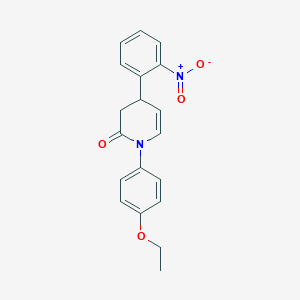

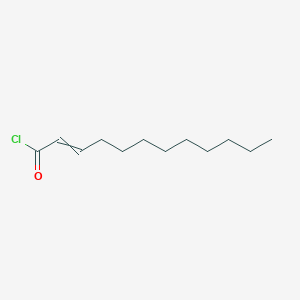
![(1E,1'E)-N,N'-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine]](/img/structure/B14307018.png)
